Cas no 76568-02-0 (7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one)

7-Fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one is a fluorinated quinolinone derivative characterized by its unique sulfinyl and methyl substituents. The compound's structural features, including the electron-withdrawing fluoro group and sulfinyl moiety, contribute to its potential reactivity and utility in pharmaceutical or agrochemical intermediates. The presence of the methanesulfinyl group may enhance solubility and modify electronic properties, making it suitable for further functionalization or as a building block in heterocyclic synthesis. Its well-defined molecular structure allows for precise applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound's stability and purity are critical for reproducible results in research and industrial settings.
7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one structure
76568-02-0 structure
Product name:7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one
CAS No:76568-02-0
MF:C11H10FNO2S
MW:239.266005039215
MDL:MFCD00867230
CID:93763
PubChem ID:4474062

7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 7-Fluoro-1-methyl-3-(methylsulfinyl)quinolin-4(1H)-one
    • FLOSEQUINAN
    • 7-Huom-1-methyl-3-(methylsulfinyl)-4(1H)-quinolinone
    • BTS-49465
    • Flosequinon
    • Manoplax
    • 7-Fluoro-1-methyl-3-(methylsulfinyl)-4(1H)-quinolinone
    • 7-Fluoro-1-methyl-3-methylsulfinylquinolin-4(1H)-one
    • 7-fluoro-1-methyl-3-methylsulfinylquinolin-4-one
    • [7-Fluoro-1-methyl-3-(methylsulfinyl)-4(1H)-quinolone]
    • 4(1H)-Quinolinone,7-fluoro-1-methyl-3-(methylsulfinyl)
    • 7-fluoro-1-methyl-3-methylsulfinyl-4-quinolone
    • 7-fluoro-1-methyl-3-methylsulphinyl-4-quinolone
    • 7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one
    • EN300-11686120
    • 154504-94-6
    • FLOSEQUINAN [JAN]
    • 76568-02-0
    • FLOSEQUINAN [WHO-DD]
    • DTXCID4028759
    • Q592947
    • (S)-7-Fluoro-1-methyl-3-(methylsulfinyl)quinolin-4(1H)-one
    • BTS 49465
    • D04195
    • BTS-49-465
    • FE-0065
    • FT-0630845
    • FLOSEQUINAN [MI]
    • Flosequinan (USAN/INN)
    • FLOSEQUINAN [USAN]
    • FLOSEQUINAN [MART.]
    • NS00116295
    • (+-)-7-Fluoro-1-methyl-3-(methylsulfinyl)-4(1H)-quinolinone
    • 6NB119DLU7
    • UYGONJYYUKVHDD-UHFFFAOYSA-N
    • FLOSEQUINAN [VANDF]
    • FLOSEQUINAN [INN]
    • UNII-6NB119DLU7
    • CAS-76568-02-0
    • Flosequinan [USAN:INN:BAN]
    • 4(1H)-Quinolinone, 7-fluoro-1-methyl-3-(methylsulfinyl)-
    • NCGC00183849-01
    • DB13228
    • BRN 5815383
    • CHEBI:134972
    • DTXSID1048833
    • Flosequinanum [Latin]
    • CHEMBL1908307
    • SCHEMBL122877
    • AKOS000278656
    • 7-Fluoro-1-methyl-3-(methylsulfinyl)-4(1H)-quinolone
    • Tox21_113315
    • Flosequinanum
    • BTS 49 465
    • DB-056084
    • BRD-A79643124-001-01-9
    • MDL: MFCD00867230
    • Inchi: InChI=1S/C11H10FNO2S/c1-13-6-10(16(2)15)11(14)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3
    • InChI Key: UYGONJYYUKVHDD-UHFFFAOYSA-N
    • SMILES: O=C1C(S(C)=O)=CN(C)C2=C1C=CC(F)=C2

Computed Properties

  • Exact Mass: 239.04200
  • Monoisotopic Mass: 239.042
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.6A^2
  • Surface Charge: 0
  • XLogP3: 1.1
  • Tautomer Count: nothing

Experimental Properties

  • Density: 1.44
  • Melting Point: 226-228°
  • Boiling Point: 423.1°C at 760 mmHg
  • Flash Point: 209.7°C
  • Refractive Index: 1.654
  • PSA: 58.28000
  • LogP: 2.28070

7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one Security Information

7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
FE-0065-10MG
Flosequinan
76568-02-0 >97%
10mg
£87.00 2025-02-08
Chemenu
CM144014-1g
7-fluoro-1-methyl-3-(methylsulfinyl)quinolin-4(1H)-one
76568-02-0 95%
1g
$1866 2022-12-28
Enamine
EN300-11686120-0.05g
7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one
76568-02-0
0.05g
$353.0 2023-06-08
A2B Chem LLC
AH54235-25mg
Flosequinan
76568-02-0
25mg
$776.00 2024-04-19
A2B Chem LLC
AH54235-5mg
Flosequinan
76568-02-0
5mg
$363.00 2024-04-19
Enamine
EN300-11686120-50mg
7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one
76568-02-0
50mg
$353.0 2023-10-03
A2B Chem LLC
AH54235-1g
Flosequinan
76568-02-0
1g
$3395.00 2023-12-30
A2B Chem LLC
AH54235-100mg
Flosequinan
76568-02-0
100mg
$1430.00 2024-04-19
A2B Chem LLC
AH54235-10mg
Flosequinan
76568-02-0
10mg
$520.00 2024-04-19
A2B Chem LLC
AH54235-500mg
Flosequinan
76568-02-0
500mg
$2825.00 2024-04-19

7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one Related Literature

Additional information on 7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one

Introduction to 7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one (CAS No. 76568-02-0)

7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one (CAS No. 76568-02-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline derivatives, a class of molecules known for their broad spectrum of biological activities. The presence of both fluoro and methanesulfinyl substituents in its structure imparts unique electronic and steric properties, making it a promising candidate for further investigation in drug discovery and development.

The structural framework of 7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one consists of a dihydroquinoline core, which is a common scaffold in many bioactive molecules. The fluoro group at the 7-position enhances the lipophilicity and metabolic stability of the compound, while the methanesulfinyl group at the 3-position introduces a polar moiety that can interact with biological targets. This combination of substituents makes the compound an intriguing subject for studying its pharmacological properties.

In recent years, there has been a surge in research focused on quinoline derivatives due to their potential applications in treating various diseases, including cancer, infectious diseases, and neurological disorders. The unique structural features of 7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one have prompted scientists to explore its role in modulating biological pathways and developing novel therapeutic agents.

One of the most compelling aspects of this compound is its potential as an inhibitor of kinases and other enzymes involved in cancer progression. Kinases are critical enzymes that regulate many cellular processes, and their dysregulation is often associated with tumor growth and metastasis. Preclinical studies have suggested that quinoline derivatives can interfere with kinase activity by binding to their active sites or by modulating downstream signaling pathways. The presence of the fluoro group in 7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one may enhance its binding affinity to target enzymes, making it a more potent inhibitor.

Furthermore, the methanesulfinyl group can serve as a hydrogen bond acceptor or participate in hydrophobic interactions with biological targets. This dual functionality allows the compound to engage with multiple binding pockets on enzymes or receptors, potentially leading to higher efficacy and selectivity. Such characteristics are highly desirable in drug design, as they can minimize off-target effects and improve therapeutic outcomes.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of small molecules like 7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one with biological targets. These studies have provided valuable insights into how structural modifications can enhance pharmacological activity. For instance, molecular dynamics simulations have shown that the fluoro group helps stabilize the compound’s orientation within the binding pocket of target enzymes, while the methanesulfinyl group forms critical hydrogen bonds that reinforce binding.

The potential applications of 7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one extend beyond oncology. Research has also explored its efficacy in treating infectious diseases caused by bacteria and viruses. Quinoline derivatives have a long history of use as antimalarial agents, and modifications to their structure can expand their therapeutic spectrum. The fluoro substituent has been particularly effective in enhancing resistance against microbial pathogens by improving drug penetration into bacterial cell walls or viral envelopes.

In addition to its antimicrobial properties, this compound has shown promise in preclinical models as a modulator of inflammatory responses. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. By targeting key inflammatory pathways, 7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one could potentially mitigate symptoms associated with these conditions.

The synthesis of 7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the fluoro and methanesulfinyl groups efficiently. These methods not only improve synthetic efficiency but also allow for greater flexibility in modifying the molecule’s structure for further pharmacological studies.

The development of novel drug candidates like 7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one relies heavily on collaboration between chemists, biologists, and clinicians. Preclinical studies are essential for evaluating its safety profile and pharmacokinetic properties before it can be tested in human trials. These studies involve rigorous testing in cell cultures and animal models to assess toxicity, bioavailability, and therapeutic efficacy.

The integration of artificial intelligence (AI) into drug discovery has accelerated the process of identifying promising candidates like 7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one. AI algorithms can analyze vast datasets to predict how different compounds will interact with biological targets based on their chemical structures. This approach has led to faster identification of lead compounds that exhibit high potential for further development.

In conclusion,7-fluoro-*3*-methanesulfinyl-*1*-methyl-*1*,*4*-dihydroquinolin-*4*-*one* (CAS No.*76568*-*02*-*0)* represents* *a* *promising* *candidate* *for* *further* *investigation* *in* *the* *field* *of* *pharmaceutical* *chemistry* *and* *medicinal* *biology.* *Its* *unique* *structural* *features*, *including* *the* *fluoro* *and* *methanesulfinyl* *substituents*, *make* *it* *an* *intriguing* *subject* *for* *studying* *its* *pharmacological* *properties.* Recent* advancements* in computational* chemistry* and AI-driven* drug* discovery* have further enhanced our understanding of its potential.* As research continues*, this compound holds great promise for developing novel *therapeuticagentstoaddressvarioushumandiseases.*

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